5-Aminooxazol-4-carbonitrilo

Descripción general

Descripción

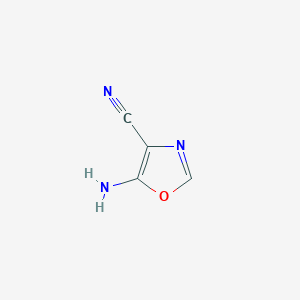

5-Aminooxazole-4-carbonitrile: is a heterocyclic compound with the molecular formula C4H3N3O and a molecular weight of 109.09 g/mol . It is characterized by the presence of an oxazole ring substituted with an amino group at the 5-position and a nitrile group at the 4-position. This compound has gained attention due to its diverse applications in various fields of research and industry.

Aplicaciones Científicas De Investigación

Chemistry: 5-Aminooxazole-4-carbonitrile serves as a versatile building block for the synthesis of various heterocyclic compounds, including oxazolo[5,4-d]pyrimidines .

Biology and Medicine: Novel derivatives of 5-aminooxazole-4-carbonitrile have shown cytotoxic activity against human cancer cell lines and inhibitory activity towards vascular endothelial growth factor receptor-2 (VEGFR-2) .

Mecanismo De Acción

Target of Action

The primary target of 5-Aminooxazole-4-carbonitrile is the human vascular endothelial growth factor receptor-2 (VEGFR-2) . VEGFR-2 plays a crucial role in angiogenesis, which is the formation of new blood vessels from pre-existing ones. This process is critical in various physiological and pathological conditions, including cancer.

Mode of Action

5-Aminooxazole-4-carbonitrile interacts with VEGFR-2 by inhibiting its activity . The compound’s structural similarity to nucleic purine bases allows it to bind to the active site of VEGFR-2, thereby inhibiting the receptor’s function .

Biochemical Pathways

The inhibition of VEGFR-2 by 5-Aminooxazole-4-carbonitrile affects the angiogenesis pathway . By blocking VEGFR-2, the compound prevents the signal transduction that normally leads to the proliferation and migration of endothelial cells, which are key steps in angiogenesis .

Pharmacokinetics

The pharmacokinetic properties of 5-Aminooxazole-4-carbonitrile, including its administration, distribution, metabolism, and excretion (ADME), have been predicted in silico . .

Result of Action

The inhibition of VEGFR-2 by 5-Aminooxazole-4-carbonitrile leads to a decrease in angiogenesis . This can result in the reduction of tumor growth, as tumors rely on angiogenesis for their growth and metastasis .

Análisis Bioquímico

Biochemical Properties

5-Aminooxazole-4-carbonitrile is involved in the synthesis of new 5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles . This process involves a [3+2] cycloaddition of 2-R-5-amino-1,3-oxazole-4-carbonitriles and trimethylsilyl azide . The reaction conditions provided high yields of the products, and were tolerant to some active functional fragments in the oxazole substituents .

Cellular Effects

It is known that some substituted oxazoles can be considered as peptidomimetics , which means they can mimic the function of peptides and interact with various cellular processes.

Molecular Mechanism

It is known that the CN group of 5-aminooxazole-4-carbonitrile participates in [3+2] cycloaddition, which leads to the formation of triazoles . This reaction is particularly appropriate for (hetero)aromatic nitriles .

Temporal Effects in Laboratory Settings

It is known that the compound is relatively stable under normal conditions .

Metabolic Pathways

It is known that the compound can be synthesized using a method that allows for variation of the 2-R fragment and substituents near the amino group .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Microwave-mediated synthesis: One method involves the microwave-mediated synthesis of 2-substituted-5-aminooxazole-4-carbonitrile.

Industrial Production Methods: While specific industrial production methods for 5-aminooxazole-4-carbonitrile are not extensively documented, the use of microwave-mediated synthesis and Sonogashira reactions suggests potential scalability for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions:

Common Reagents and Conditions:

Oxidative Aromatization: Catalysts like [4CSPy]ZnCl3 are used for oxidative aromatization reactions.

Substitution Reactions: Various reagents, including sodium ascorbate and alumina-silica-supported MnO2, are used for substitution reactions

Major Products:

Comparación Con Compuestos Similares

5-Amino-1H-pyrazole-4-carbonitrile: This compound shares a similar nitrile group but differs in the heterocyclic ring structure.

5-Amino-4-(1H-tetrazol-5-yl)-1,3-oxazole: This compound is a derivative of 5-aminooxazole-4-carbonitrile, where the nitrile group is transformed into a tetrazole ring.

Uniqueness: 5-Aminooxazole-4-carbonitrile is unique due to its oxazole ring structure, which imparts distinct chemical reactivity and biological activity. Its ability to form various derivatives through substitution and cycloaddition reactions makes it a valuable compound in synthetic chemistry and drug development .

Actividad Biológica

5-Aminooxazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antiviral, and immunomodulatory effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

5-Aminooxazole-4-carbonitrile belongs to the oxazole family, characterized by a five-membered heterocyclic structure containing nitrogen atoms. The synthesis of this compound typically involves microwave-assisted methods that enhance yield and reduce reaction time, making it an attractive target for further modification and study .

Anticancer Activity

Recent studies have demonstrated that 5-aminooxazole-4-carbonitrile exhibits notable cytotoxicity against several cancer cell lines. The compound has been evaluated against lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (HT29) cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung carcinoma) | 25 | |

| MCF7 (Breast adenocarcinoma) | 30 | |

| HT29 (Colon adenocarcinoma) | 20 |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins, which is crucial for its efficacy as an anticancer agent .

Antiviral Properties

In addition to its anticancer potential, 5-aminooxazole-4-carbonitrile has shown antiviral activity, particularly against human herpes virus type-1 (HHV-1). In vitro studies reported a significant reduction in viral titers when A-549 cells were treated with this compound.

This antiviral effect suggests that the compound may interfere with viral replication mechanisms, although the precise pathways involved require further investigation.

Immunomodulatory Effects

The immunomodulatory properties of 5-aminooxazole-4-carbonitrile have been highlighted in studies focusing on its ability to modulate immune responses. It has been shown to inhibit the proliferation of peripheral blood lymphocytes and splenocytes, indicating potential applications in treating autoimmune disorders.

| Immune Cell Type | Proliferation Inhibition (%) | Reference |

|---|---|---|

| Peripheral Blood Lymphocytes (PBMC) | 28% | |

| Splenocytes | 81.5% |

These findings suggest that the compound may serve as a therapeutic agent in conditions characterized by excessive immune activation.

Case Studies

- Anticancer Efficacy : A study evaluating the effectiveness of 5-aminooxazole-4-carbonitrile against various cancer types concluded that the compound not only inhibited cell growth but also enhanced apoptosis in treated cells. The study used a combination of flow cytometry and caspase activity assays to confirm these effects .

- Antiviral Mechanism : Another research effort focused on elucidating the mechanism by which 5-aminooxazole-4-carbonitrile exerts its antiviral effects. The results indicated that the compound enhances the expression of specific signaling proteins involved in immune responses, contributing to its efficacy against viral infections .

Propiedades

IUPAC Name |

5-amino-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O/c5-1-3-4(6)8-2-7-3/h2H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBJSRMVCZHYFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(O1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60299918 | |

| Record name | 5-aminooxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5098-15-7 | |

| Record name | 5098-15-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-aminooxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1,3-oxazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the synthetic route described in the research for generating 2-substituted-5-aminooxazole-4-carbonitrile derivatives?

A1: The research [, ] outlines a synthetic pathway that utilizes microwave irradiation to facilitate the synthesis and manipulation of a library of 2-substituted-5-aminooxazole-4-carbonitrile derivatives. This method is significant due to its potential advantages over traditional synthetic methods, such as:

Q2: What are the key structural features of the synthesized 5-aminooxazole-4-carbonitrile derivatives highlighted in the research?

A2: The research focuses on the synthesis of 2-substituted-5-aminooxazole-4-carbonitrile derivatives [, ]. This class of compounds features:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.